

Application Notes and Protocols for N-Benzyl Albuterol Reference Standard

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Compound of Interest

Compound Name: *N-Benzyl albuterol*

Cat. No.: *B138282*

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Introduction

N-Benzyl albuterol, also known as Salbutamol Impurity E, is a critical reference standard for the analytical testing of albuterol (salbutamol), a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).^[1] As a process impurity and potential degradation product, the accurate identification and quantification of **N-Benzyl albuterol** are essential to ensure the quality, safety, and efficacy of albuterol drug products. This document provides detailed application notes and experimental protocols for the use of **N-Benzyl albuterol** as a reference standard in analytical testing.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and use in analytical method development.

Property	Value	Reference
Chemical Name	4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol	[2]
Synonyms	Salbutamol Impurity E, N-Benzyl Salbutamol	[2][3]
CAS Number	24085-03-8	[2][3][4]
Molecular Formula	C ₂₀ H ₂₇ NO ₃	[2][3]
Molecular Weight	329.43 g/mol	[3]
Appearance	White to Off-White Solid	[5]
Storage	2-8°C, keep dry, under inert gas	

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the separation, identification, and quantification of **N-Benzyl albuterol** in albuterol drug substances and products. The following table summarizes a typical set of HPLC parameters that can be used as a starting point for method development and validation.

Parameter	Recommended Conditions
Column	Inertsil ODS-3, 250 mm x 4.6 mm, 5 μ m
Mobile Phase A	0.02M Potassium Dihydrogen Phosphate Buffer
Mobile Phase B	Acetonitrile
Gradient	Timed gradient program: T/%B: 0/0, 3/0, 8/50, 15/50, 16/0, 20/0
Flow Rate	1.0 mL/min
Detection	UV at 220 nm
Injection Volume	20 μ L
Column Temperature	40°C

Experimental Protocols

Synthesis of N-Benzyl Albuterol Reference Standard

This protocol is based on the synthesis of salbutamol impurities and should be performed by qualified chemists in a suitable laboratory environment.

Objective: To synthesize **N-Benzyl albuterol** for use as a reference standard.

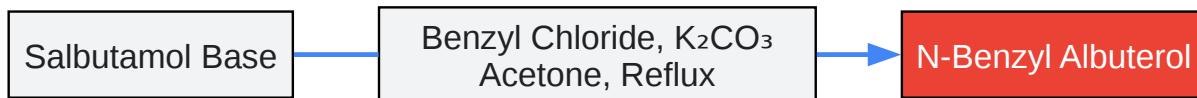
Materials:

- Salbutamol base
- Acetone
- Potassium carbonate (K_2CO_3)
- Benzyl chloride
- Round bottom flask
- Magnetic stirrer

- Reflux condenser
- Heating mantle
- HPLC system for reaction monitoring

Procedure:

- Charge 2 g of Salbutamol base into a round bottom flask equipped with a magnetic stirrer.
- Add 50 mL of acetone to the flask.
- Add 1.2 g of potassium carbonate to the mixture.
- Begin stirring and heating the mixture.
- Add 1.1 g of benzyl chloride to the reaction mixture.
- Reflux the contents for 12 hours.
- Monitor the reaction progress by HPLC.
- Upon completion, the reaction mixture can be worked up to isolate the **N-Benzyl albuterol**. Purification can be achieved using preparative HPLC.



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Synthesis of **N-Benzyl Albuterol**.

Analytical Method for Quantification by HPLC

This protocol provides a general procedure for the quantification of **N-Benzyl albuterol** using the reference standard. Method validation according to ICH guidelines is required before routine use.

Objective: To quantify the amount of **N-Benzyl albuterol** in a sample.

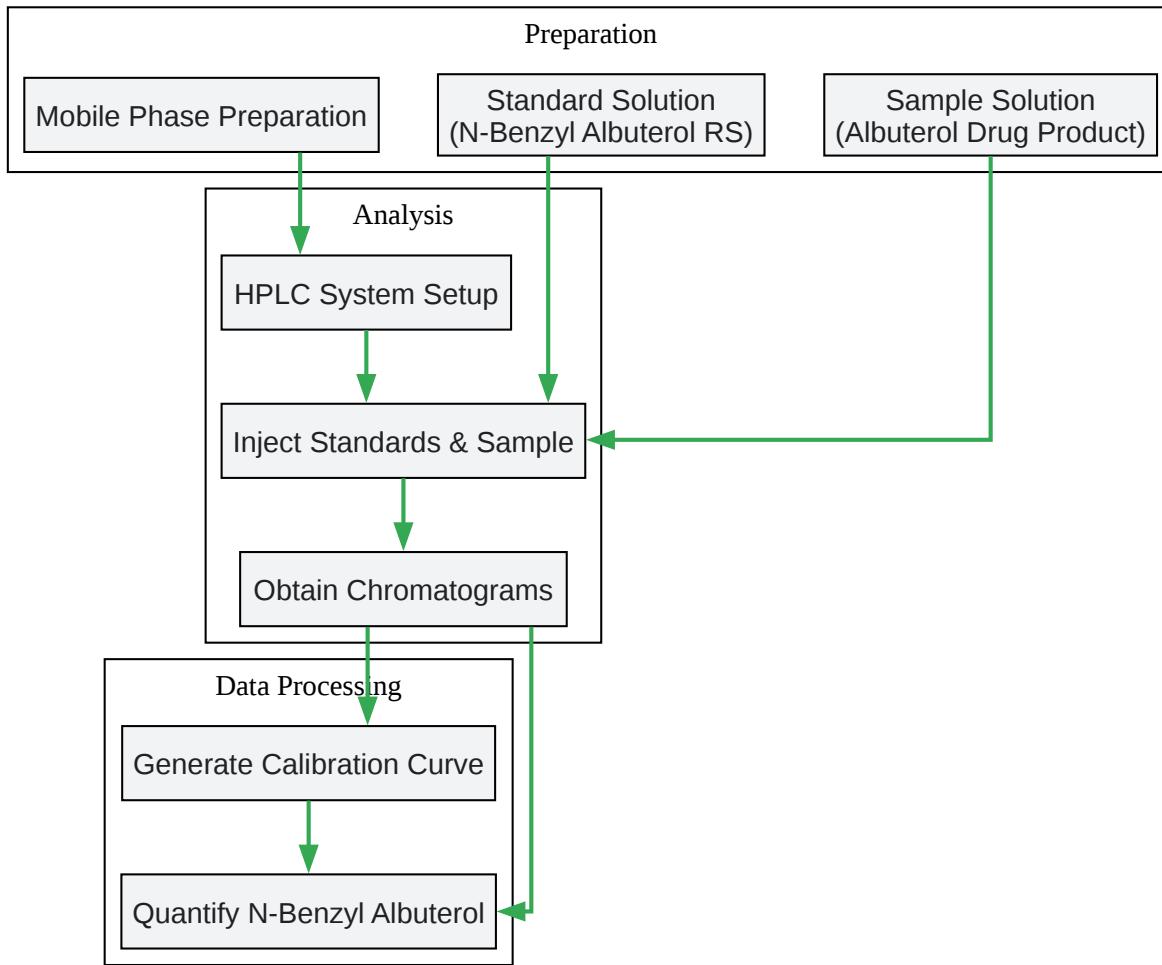
Materials:

- **N-Benzyl albuterol** reference standard
- HPLC grade water, acetonitrile, and potassium dihydrogen phosphate
- Volumetric flasks and pipettes
- HPLC system with UV detector

Procedure:

- Preparation of Mobile Phase: Prepare the mobile phases as described in the analytical methods table.
- Standard Solution Preparation: Accurately weigh a known amount of **N-Benzyl albuterol** reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
- Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the albuterol drug substance or product in the diluent.
- Chromatographic Analysis:
 - Set up the HPLC system with the parameters outlined in the analytical methods table.
 - Inject the standard solutions to establish a calibration curve.
 - Inject the sample solution.
- Data Analysis:
 - Identify the **N-Benzyl albuterol** peak in the sample chromatogram by comparing its retention time with that of the reference standard.

- Quantify the amount of **N-Benzyl albuterol** in the sample using the calibration curve generated from the standard solutions.



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Workflow for HPLC Analysis.

Protocol for Determining β_2 -Adrenergic Receptor Binding Affinity

As **N-Benzyl albuterol** is a derivative of albuterol, a known β_2 -adrenergic receptor agonist, it is valuable to determine its own binding affinity for this receptor. This protocol describes a general competitive radioligand binding assay.[\[6\]](#)

Objective: To determine the binding affinity (K_i) of **N-Benzyl albuterol** for the human β_2 -adrenergic receptor.

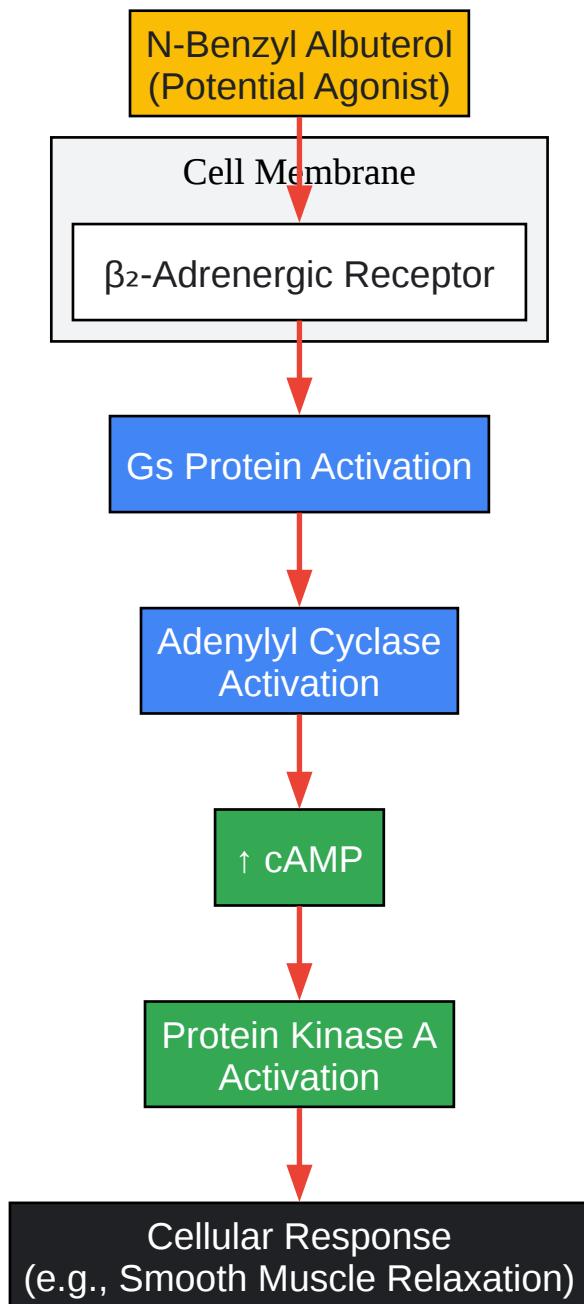
Materials:

- Cell membranes expressing the human β_2 -adrenergic receptor
- Radiolabeled β_2 -adrenergic receptor antagonist (e.g., [3 H]-Dihydroalprenolol)
- **N-Benzyl albuterol** reference standard
- Assay buffer (e.g., Tris-HCl with $MgCl_2$)
- Scintillation vials and cocktail
- Liquid scintillation counter

Procedure:

- Assay Setup: In a series of tubes, combine a fixed amount of cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of **N-Benzyl albuterol**.
- Incubation: Incubate the tubes at a specified temperature for a sufficient time to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

- Data Analysis:
 - Plot the percentage of specific binding of the radioligand against the logarithm of the **N-Benzyl albuterol** concentration.
 - Determine the IC₅₀ value (the concentration of **N-Benzyl albuterol** that inhibits 50% of the specific binding of the radioligand).
 - Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Potential β_2 -Adrenergic Signaling.

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